R-methyl 3-chloro-2-hydroxypropanoate
Overview
Description
R-methyl 3-chloro-2-hydroxypropanoate: is an organic compound with the molecular formula C4H7ClO3 . It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-methyl 3-chloro-2-hydroxypropanoate typically involves the esterification of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: R-methyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: 3-hydroxy-2-hydroxypropanoate derivatives.
Oxidation: 3-chloro-2-oxopropanoate.
Reduction: 3-chloro-2-hydroxypropanol.
Scientific Research Applications
R-methyl 3-chloro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of R-methyl 3-chloro-2-hydroxypropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl and ester groups participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methyl 3-chloro-2-hydroxypropanoate: Similar structure but lacks chirality.
Methyl 2-chloro-3-hydroxypropanoate: Positional isomer with different reactivity.
Methyl 3-hydroxy-2-methylpropanoate: Similar functional groups but different substitution pattern.
Uniqueness: R-methyl 3-chloro-2-hydroxypropanoate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and the development of enantiomerically pure compounds .
Properties
IUPAC Name |
methyl (2R)-3-chloro-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMVZYRXABHDE-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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